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Compound of Interest

Compound Name: AMG-1694

CAS No.: 1361217-07-3

Cat. No.: B605399 Get Quote

Abstract & Mechanism of Action
AMG-1694 is a potent, small-molecule disruptor of the Glucokinase–Glucokinase Regulatory

Protein (GK-GKRP) interaction.[1][2][3] Unlike direct Glucokinase Activators (GKAs) which can

cause hypoglycemia by indiscriminately activating GK, AMG-1694 functions by binding to a

distinct allosteric pocket on GKRP. This binding event triggers the dissociation of the GK-GKRP

complex in the nucleus, promoting the translocation of Glucokinase (GK) into the cytoplasm

where it phosphorylates glucose.

Key Physiological Advantage: AMG-1694 normalizes blood glucose levels in diabetic models

(e.g., ZDF rats, db/db mice) but, critically, does not induce hypoglycemia in normoglycemic

animals.[3] This "glucose-dependent" efficacy makes it a vital tool compound for studying

hepatic glucose metabolism without the safety liabilities of systemic GK activation.
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Figure 1: Mechanism of Action. AMG-1694 disrupts the nuclear GK-GKRP complex, forcing GK

translocation to the cytoplasm to drive glucose metabolism.

Formulation Strategy
Successful in vivo delivery of AMG-1694 requires a vehicle that maintains solubility of the

sulfonamide-piperazine scaffold while ensuring tolerability for repeat dosing.

Recommended Vehicle
2% HPMC / 1% Tween 80 (pH 2.2) This acidic formulation is critical for solubilizing the

compound, which likely behaves as a weak base.
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Component Concentration Function

HPMC (Hydroxypropyl

methylcellulose)
2.0% (w/v)

Suspending agent / Viscosity

enhancer

Tween 80 (Polysorbate 80) 1.0% (w/v) Surfactant / Wetting agent

Methanesulfonic Acid (MSA) q.s. to pH 2.2 pH adjustment for solubility

Water for Injection Remainder Diluent

Preparation Protocol:

Vehicle Base: Dissolve HPMC in hot water (approx. 80°C) to ~1/3 of final volume. Add

remaining cold water to hydrate. Add Tween 80 and mix until clear.

Compound Addition: Weigh the required amount of AMG-1694 solid.

Dispersion: Slowly add the vehicle base to the compound while vortexing or stirring to create

a uniform suspension.

pH Adjustment (Critical): Titrate carefully with Methanesulfonic Acid (MSA) to reach pH 2.2.

Note: If the compound precipitates at neutral pH, the acidic environment is non-negotiable

for bioavailability.

Sonication: Sonicate for 10–15 minutes to ensure a fine, homogenous suspension.

In Vivo Dosing Protocol
This protocol is optimized for ZDF Rats (Zucker Diabetic Fatty) or db/db Mice.

Experimental Design Table
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Parameter Specification Notes

Species Male ZDF Rats (or db/db mice)
10–12 weeks old

(hyperglycemic state)

Group Size n = 6–8 per group
Powered for blood glucose

statistics

Route Oral Gavage (PO)
Standard volume: 5 mL/kg

(rats) or 10 mL/kg (mice)

Dose Range 30 – 100 mg/kg
30 mg/kg: Sub-maximal; 100

mg/kg: Maximal efficacy

Fasting 4–6 Hours Pre-Dose

CRITICAL: Fasting maximizes

nuclear GKRP sequestration,

creating the baseline required

to observe drug-induced

translocation.[1][4]

Step-by-Step Workflow
Phase 1: Acclimation & Baseline

Acclimate animals for at least 5 days.

T-Minus 24h: Measure baseline blood glucose and body weight to randomize groups. Ensure

diabetic phenotype (Blood Glucose > 250 mg/dL).

Phase 2: The "Fasting Window" (Day of Experiment)
Time 07:00: Remove food. Water remains ad libitum.

Scientific Rationale: In the fed state, glucose naturally triggers GK release. To isolate the

drug's effect, we must induce the fasted state where GK is sequestered in the nucleus by

GKRP.

Time 11:00 (T=0): Measure pre-dose blood glucose (via tail nick).

Phase 3: Administration & Monitoring
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Dosing: Administer AMG-1694 or Vehicle via oral gavage.

Sampling Timepoints:

Pharmacodynamics (Glucose): 1h, 3h, 6h, and 24h post-dose.

Pharmacokinetics (PK): Collect microsamples (15 µL) at 0.5h, 1h, 3h, 6h.

Terminal Endpoint (Optional - 6h post-dose):

Euthanize animals to harvest liver tissue.

Histology: Fix liver in 10% neutral buffered formalin for GK Immunohistochemistry (IHC).

Readout: Score nuclear vs. cytoplasmic GK staining. AMG-1694 treated livers should

show "nuclear clearing" (loss of GK signal in nucleus).

Workflow Diagram (DOT)
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Figure 2: Experimental Timeline. Fasting prior to dosing is essential to establish the GKRP-

bound baseline.
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Expected Results & Data Interpretation
Pharmacodynamics (Blood Glucose)[1][3][5][6][7][8]

Diabetic Animals (ZDF/db/db): Expect a statistically significant reduction in blood glucose

(approx. 40–60% reduction from baseline) peaking between 4 to 8 hours post-dose.[5]

Normoglycemic Animals (Lean Controls): Expect no significant change in blood glucose. This

differentiates AMG-1694 from direct GK activators.[6]

Immunohistochemistry (IHC)
If liver tissue is harvested at T=6h:

Vehicle: Strong nuclear staining for GK (IHC Score ~3-4).

AMG-1694 (100 mg/kg): Diffuse cytoplasmic staining with loss of nuclear signal (IHC Score

~0-1).

Troubleshooting
Precipitation in Syringe: Ensure the pH is strictly maintained at 2.2. If the pH drifts higher, the

compound may crash out.

Lack of Efficacy: Verify the fasting protocol. If animals are not fasted, endogenous glucose

will mask the drug's translocation effect.
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foundational in vivo methodology for this chemical series).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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